1-(2-Isopropoxy-ethyl)-piperazine

Description

BenchChem offers high-quality 1-(2-Isopropoxy-ethyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Isopropoxy-ethyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

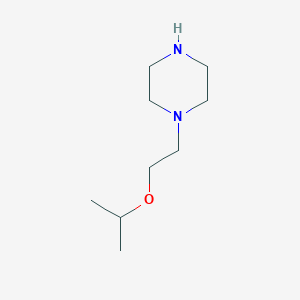

Structure

3D Structure

Properties

IUPAC Name |

1-(2-propan-2-yloxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2)12-8-7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZJSUVDFMFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594456 | |

| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-82-6 | |

| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(propan-2-yloxy)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Isopropoxy-ethyl)-piperazine: Properties, Structure, and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(2-Isopropoxy-ethyl)-piperazine. Given the limited availability of peer-reviewed data for this specific molecule, this document will also address the broader context of N-alkylated piperazine derivatives, offering insights into general synthetic strategies and characterization methodologies relevant to researchers in drug discovery and development.

Introduction: The Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, imparts favorable physicochemical properties to parent molecules.[1][2] These properties, including increased water solubility, oral bioavailability, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, make the piperazine scaffold a valuable tool for medicinal chemists.[1] The versatile nature of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[1] 1-(2-Isopropoxy-ethyl)-piperazine represents a specific derivative within this important class of compounds.

Molecular Structure and Identification

The fundamental structure of 1-(2-Isopropoxy-ethyl)-piperazine comprises a piperazine ring N-substituted with a 2-isopropoxyethyl group. This substitution pattern influences the molecule's polarity, basicity, and steric profile, which in turn can affect its biological activity and pharmacokinetic properties.

Caption: 2D Chemical Structure of 1-(2-Isopropoxy-ethyl)-piperazine.

Table 1: Chemical Identifiers and Key Properties

| Identifier | Value | Source |

| CAS Number | 889939-82-6 | [3] |

| Molecular Formula | C₉H₂₀N₂O | [3] |

| Molecular Weight | 172.27 g/mol | [3] |

| Canonical SMILES | CC(C)OCCN1CCNCC1 | [3] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Notes |

| Boiling Point | 60 °C | [3] |

| logP (calculated) | 0.58330 | A measure of lipophilicity. |

| Topological Polar Surface Area | 24.5 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine proton. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the ether oxygen. |

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for 1-(2-Isopropoxy-ethyl)-piperazine has not been identified, its structure suggests a straightforward synthetic approach based on established methods for N-alkylation of piperazine.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most probable synthetic route involves the reaction of piperazine with a suitable 2-isopropoxyethyl electrophile, such as 1-(2-chloroethoxy)-2-methoxypropane or a similar haloalkane. This reaction would proceed via a nucleophilic substitution mechanism, where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the alkyl halide.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. biosynth.com [biosynth.com]

1-(2-Isopropoxy-ethyl)-piperazine CAS number 889939-82-6 properties

CAS Number: 889939-82-6 Synonyms: 1-(2-Isopropoxyethyl)piperazine; PKB93982; 1-[2-(1-Methylethoxy)ethyl]piperazine

Executive Summary

1-(2-Isopropoxy-ethyl)-piperazine is a specialized heterocyclic building block used extensively in medicinal chemistry to modulate the physicochemical properties of drug candidates. Characterized by a piperazine core mono-substituted with an isopropoxyethyl tail, this moiety serves as a strategic "solubilizing linker" that balances lipophilicity (LogP) with aqueous solubility. It is particularly valuable in the optimization of kinase inhibitors and GPCR ligands, where the piperazine ring provides a basic center for hydrogen bonding and the ether tail fine-tunes metabolic stability and blood-brain barrier (BBB) permeability.

This guide details the physicochemical profile, validated synthetic protocols, and application strategies for integrating this intermediate into high-value pharmaceutical workflows.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory planning.

| Property | Value / Description | Context/Notes |

| Molecular Formula | C₉H₂₀N₂O | |

| Molecular Weight | 172.27 g/mol | |

| Appearance | Colorless to pale yellow liquid | Hygroscopic amine |

| Boiling Point | ~60–65 °C | @ 0.1–0.5 mmHg (High Vacuum)* |

| Boiling Point (Atm) | ~240–250 °C | Predicted at 760 mmHg (Decomposes) |

| Density | 0.94 ± 0.05 g/cm³ | Estimated at 20 °C |

| pKa (Basic) | 9.1 ± 0.2 | Secondary amine (N4) |

| pKa (Acidic) | 5.5 ± 0.2 | Tertiary amine (N1) |

| LogP | 0.65 ± 0.3 | Moderate lipophilicity |

| Solubility | Miscible in water, EtOH, DMSO | High aqueous solubility due to polarity |

*Note: Literature often cites "60°C" without pressure context. Based on molecular weight and intermolecular forces, this value corresponds to high-vacuum distillation conditions.

Synthetic Methodologies

The synthesis of mono-substituted piperazines requires strict control to prevent the formation of the bis-alkylated byproduct. The protocol below utilizes a large excess of piperazine to ensure mono-alkylation dominance.

Protocol A: Nucleophilic Substitution (Primary Route)

Reaction: Piperazine + 1-chloro-2-isopropoxyethane

Reagents:

-

Piperazine (anhydrous): 5.0 equivalents

-

1-Chloro-2-isopropoxyethane: 1.0 equivalent

-

Potassium Carbonate (K₂CO₃): 2.0 equivalents

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate Finkelstein-type substitution.

Step-by-Step Workflow:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve anhydrous piperazine (5.0 eq) in MeCN (10 mL/g).

-

Activation: Add K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes.

-

Addition: Add 1-chloro-2-isopropoxyethane (1.0 eq) dropwise over 30 minutes. Crucial: Slow addition prevents localized high concentrations of the alkylating agent, reducing bis-alkylation.

-

Reflux: Heat the mixture to reflux (80–82 °C for MeCN) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₃ 90:10:1) or LC-MS.

-

Work-up:

-

Cool to room temperature and filter off inorganic salts (KCl, K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove solvent.

-

Excess Removal: The residue contains the product and excess piperazine. Suspend the residue in diethyl ether or hexanes (piperazine is sparingly soluble) and filter, or use vacuum distillation.

-

-

Purification: Distill the crude oil under high vacuum (0.1–0.5 mmHg) collecting the fraction at ~60–65 °C. Alternatively, purify via silica gel column chromatography using a gradient of DCM to 10% MeOH/DCM with 1% NH₄OH.

Visualization: Synthetic Pathway

Caption: Stoichiometric control mechanism favoring mono-alkylation via SN2 pathway.

Applications in Drug Discovery

This compound functions as a "privileged structure" modulator. The isopropoxy group provides a specific steric and lipophilic profile distinct from standard methoxy or ethoxy analogs.

Pharmacokinetic Optimization (ADME)

-

LogP Modulation: The isopropyl group increases lipophilicity (

LogP vs. ethyl) without significantly increasing molecular weight, aiding membrane permeability. -

Metabolic Stability: The branched isopropyl ether is generally more resistant to oxidative dealkylation by CYP450 enzymes compared to straight-chain ethoxy ethers.

-

Solubility: The basic piperazine nitrogen (pKa ~9.1) ensures the molecule remains protonated at physiological pH, maintaining high aqueous solubility for formulation.

Strategic Usage in Lead Optimization

Researchers utilize this building block to append a "solubilizing tail" to hydrophobic scaffolds (e.g., kinase hinge-binders).

Workflow:

-

Scaffold Synthesis: Core drug scaffold (e.g., quinazoline, pyrimidine) is synthesized with a leaving group (Cl, F).

-

Coupling: 1-(2-Isopropoxy-ethyl)-piperazine is coupled via SNAr or Buchwald-Hartwig amination.

-

Profiling: The resulting lead is tested for IC₅₀ and metabolic stability.

Visualization: Drug Design Cycle

Caption: Integration of 1-(2-Isopropoxy-ethyl)-piperazine to rescue poor solubility in lead compounds.

Analytical Characterization

To validate the identity of the synthesized material, ensure the following spectral signatures are met:

-

¹H NMR (CDCl₃, 400 MHz):

- 1.15 (d, 6H, Isopropyl -CH₃)

- 2.45–2.55 (m, 4H, Piperazine ring -CH₂-)

- 2.60 (t, 2H, N-CH₂-CH₂-O)

- 2.90 (t, 4H, Piperazine ring -CH₂- adjacent to NH)

- 3.55 (t, 2H, -CH₂-O-)

- 3.60 (m, 1H, Isopropyl -CH-)

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 173.16.

-

Handling & Safety (GHS)

Signal Word: DANGER

| Hazard Class | Statement | Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage | Causes serious eye irritation | H319 |

| Specific Target Organ | May cause respiratory irritation | H335 |

Precautions:

-

Corrosivity: As a secondary amine, it can cause chemical burns upon prolonged contact.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation and carbamate formation (CO₂ absorption).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine (Analogous Reactivity). Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]

- Google Patents (2013).Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine (CN103254153A).

Sources

Physical and chemical characteristics of 1-(2-Isopropoxy-ethyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Isopropoxy-ethyl)-piperazine, a heterocyclic amine of growing interest in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. Its derivatives are integral to drugs targeting a wide range of conditions, including central nervous system disorders, cardiovascular diseases, and infectious agents.[1][2] The introduction of an isopropoxy-ethyl substituent on one of the piperazine nitrogens modifies the molecule's lipophilicity and hydrogen bonding potential, offering a nuanced tool for medicinal chemists to fine-tune the pharmacological profiles of new chemical entities.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and unambiguous identifiers.

Chemical Structure of 1-(2-Isopropoxy-ethyl)-piperazine

| Identifier | Value |

| IUPAC Name | 1-(2-isopropoxyethyl)piperazine |

| CAS Number | 889939-82-6 |

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| SMILES | CC(C)OCCN1CCNCC1 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing everything from formulation to ADME (absorption, distribution, metabolism, and excretion) characteristics. While experimental data for 1-(2-Isopropoxy-ethyl)-piperazine is not extensively available in the public domain, we can infer and estimate key parameters based on its structure and data from closely related analogues.

| Property | Value/Estimated Value | Comments and Comparative Analysis |

| Boiling Point | 60 °C (pressure not specified) | A boiling point of 60 °C is reported by some suppliers, but the absence of a corresponding pressure makes this value difficult to interpret reliably. For comparison, the structurally similar 1-[2-(2-Hydroxyethoxy)ethyl]piperazine has a boiling point of 112-114 °C at 0.25 mmHg.[3] |

| Density | Estimated: ~0.9-1.0 g/mL | Direct experimental data is unavailable. The density of the related compound 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is 1.061 g/mL at 25 °C.[3][4] Given the replacement of a hydroxyl group with an isopropoxy group, a slightly lower density might be anticipated. |

| Solubility | Predicted to be soluble in water and common organic solvents. | The presence of the piperazine nitrogen atoms and the ether oxygen suggests that the molecule will have a degree of water solubility. Piperazine itself is highly soluble in water. The isopropoxy group will increase lipophilicity compared to a hydroxyethyl substituent. |

| pKa | Estimated: pKa1 ~ 9.0-9.5, pKa2 ~ 5.0-5.5 | The pKa values of piperazine derivatives are influenced by the substituents on the nitrogen atoms. The two nitrogen atoms of the piperazine ring give it two distinct pKa values. The N-isopropoxyethyl group is expected to have a modest electron-donating effect, which would slightly increase the basicity of the adjacent nitrogen compared to unsubstituted piperazine. |

Synthesis and Reactivity

The synthesis of 1-(2-Isopropoxy-ethyl)-piperazine can be approached through several established methods for N-alkylation of piperazines. A plausible and efficient synthetic route is outlined below, based on common organic synthesis transformations.

Proposed Synthetic Pathway

A common strategy for the synthesis of N-substituted piperazines involves the alkylation of a mono-protected piperazine, followed by deprotection. This approach allows for controlled substitution and minimizes the formation of di-substituted byproducts.

Proposed synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for specific laboratory conditions.

Step 1: Synthesis of N-Boc-1-(2-Isopropoxy-ethyl)-piperazine

-

To a solution of N-Boc-piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2-isopropoxyethyl tosylate (1.05 eq) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench cautiously with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield 1-(2-Isopropoxy-ethyl)-piperazine

-

Dissolve the purified N-Boc-1-(2-Isopropoxy-ethyl)-piperazine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid in dioxane.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 12.

-

Extract the product with an organic solvent (e.g., DCM or chloroform).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Reactivity Profile

The reactivity of 1-(2-Isopropoxy-ethyl)-piperazine is primarily dictated by the two nitrogen atoms of the piperazine ring.

-

Basicity: The nitrogen atoms are basic and will react with acids to form salts. The secondary amine is available for further substitution reactions.

-

Nucleophilicity: The secondary amine is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Piperazine ring protons: The protons on the piperazine ring will typically appear as a complex multiplet in the region of 2.5-3.5 ppm.

-

Isopropoxy-ethyl side chain:

-

The two methyl groups of the isopropoxy moiety will give rise to a doublet around 1.1-1.2 ppm.

-

The methine proton of the isopropoxy group will be a septet around 3.5-3.7 ppm.

-

The methylene protons of the ethyl linker will appear as two distinct triplets, one for the -O-CH₂- group (around 3.5-3.6 ppm) and one for the -N-CH₂- group (around 2.6-2.8 ppm).

-

-

NH proton: A broad singlet corresponding to the secondary amine proton will be observed, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Piperazine ring carbons: The carbon atoms of the piperazine ring will resonate in the range of 45-55 ppm.

-

Isopropoxy-ethyl side chain:

-

The methyl carbons of the isopropoxy group will appear around 22-23 ppm.

-

The methine carbon of the isopropoxy group will be in the region of 70-72 ppm.

-

The methylene carbons of the ethyl linker will be observed around 68-70 ppm (-O-CH₂-) and 58-60 ppm (-N-CH₂-).

-

FTIR Spectroscopy (Predicted)

-

N-H stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3200-3400 cm⁻¹.[5]

-

C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ range.[6]

-

C-O stretch: A strong C-O stretching band for the ether linkage is anticipated around 1100-1120 cm⁻¹.

-

N-H bend: The N-H bending vibration will likely appear in the 1500-1650 cm⁻¹ region.

Applications in Drug Discovery and Development

Piperazine derivatives containing ether linkages are valuable scaffolds in the design of new therapeutic agents. The isopropoxy-ethyl moiety can serve several purposes:

-

Modulation of Lipophilicity: The ether group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ADME properties.

-

Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing the binding of the molecule to its biological target.

-

Scaffold for Further Elaboration: The secondary amine of the piperazine ring provides a convenient handle for the attachment of other pharmacophoric groups, allowing for the construction of diverse chemical libraries for high-throughput screening.

Derivatives of piperazine are known to exhibit a wide range of biological activities, and compounds with similar structural features to 1-(2-Isopropoxy-ethyl)-piperazine have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[2]

Safety and Handling

Detailed toxicological data for 1-(2-Isopropoxy-ethyl)-piperazine is not available. However, as with all piperazine derivatives, it should be handled with appropriate care in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Piperazine and its derivatives can be irritating to the skin, eyes, and respiratory tract.

Conclusion

1-(2-Isopropoxy-ethyl)-piperazine is a versatile building block with significant potential in the field of drug discovery. While comprehensive experimental data for this specific compound is limited, a strong understanding of its physicochemical properties, reactivity, and spectral characteristics can be derived from the well-established chemistry of piperazine derivatives. Its unique combination of a piperazine core and an isopropoxy-ethyl side chain offers medicinal chemists a valuable tool for the design and synthesis of novel therapeutic agents. As research in this area continues, a more detailed characterization of this and related compounds will undoubtedly emerge, further solidifying the importance of the piperazine scaffold in modern medicine.

References

-

FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). ChemistryOpen. Available at: [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health. Available at: [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Available at: [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Available at: [Link]

- Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026-01-06). ResearchGate. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized... ResearchGate. Available at: [Link]

-

[2-(2-hydroxyethoxy)ethyl]piperazine. Tradeindia. Available at: [Link]

Sources

Introduction: The Piperazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 1-(2-Isopropoxy-ethyl)-piperazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 1-(2-Isopropoxy-ethyl)-piperazine. This document moves beyond basic data to provide actionable insights grounded in established chemical principles and their relevance to pharmaceutical science.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide key hydrogen bonding points and allow for modulation of aqueous solubility and basicity, which are critical pharmacokinetic parameters.[2] The piperazine moiety often acts as a versatile linker or pharmacophore, contributing to a molecule's ability to interact with biological targets while maintaining favorable drug-like properties.[1]

1-(2-Isopropoxy-ethyl)-piperazine (CAS: 889939-82-6) is a derivative that combines the core piperazine structure with a flexible isopropoxy-ethyl side chain. This addition is significant as it modulates the molecule's lipophilicity and steric profile compared to simpler hydroxyethyl or ethyl analogues, offering a nuanced tool for fine-tuning structure-activity relationships (SAR) in drug design. This guide will elucidate the core chemical attributes, a robust synthetic pathway, and the strategic rationale for employing this molecule in research and development programs.

Molecular and Physicochemical Profile

A compound's physical and chemical properties are the foundation of its behavior in both chemical reactions and biological systems. The key data for 1-(2-Isopropoxy-ethyl)-piperazine are summarized below. The presented values for density, boiling point, and pKa are predicted values derived from computational models, which serve as reliable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O | [3][4] |

| Molecular Weight | 172.27 g/mol | [3][4] |

| CAS Number | 889939-82-6 | [3][4] |

| Predicted Density | 0.919 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 233.8 ± 20.0 °C | [4] |

| Flash Point | 86 °C | [4] |

| Predicted pKa | 9.15 ± 0.10 | [4] |

| SMILES | CC(C)OCCN1CCNCC1 | [3] |

Expert Insights:

-

pKa (9.15): This value is critical for drug development. It indicates that at physiological pH (≈7.4), the molecule will be predominantly protonated. This enhances aqueous solubility, which is crucial for formulation and systemic distribution. However, a sufficient fraction of the neutral form will exist to facilitate passage across biological membranes. The pKa is slightly lower than that of unsubstituted piperazine due to the electronic influence of the ether side chain.[5]

-

Lipophilicity (LogP): While not explicitly found, the isopropoxy group increases the lipophilicity compared to a hydroxyethyl substituent. This modification can enhance membrane permeability and potentially improve oral bioavailability or blood-brain barrier penetration, depending on the overall molecular context.

-

Boiling Point: The predicted boiling point of ≈234 °C suggests low volatility under standard conditions, simplifying handling. Purification via vacuum distillation is the recommended method.

Synthesis and Characterization

Proposed Synthetic Pathway: Controlled Mono-Alkylation

The most reliable method to ensure mono-substitution is to differentiate the two nitrogen atoms of the piperazine ring. This can be achieved by using a large excess of piperazine or, more elegantly, by forming the piperazine monohydrochloride salt in situ. This protonates one nitrogen, deactivating it towards the electrophile and favoring reaction at the free, nucleophilic nitrogen.[7][8]

The proposed synthesis involves the nucleophilic substitution reaction between piperazine monohydrochloride and a suitable 2-isopropoxyethyl electrophile, such as 1-bromo-2-isopropoxyethane.

Caption: Proposed synthesis of 1-(2-Isopropoxy-ethyl)-piperazine.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for laboratory-scale synthesis and incorporates steps for monitoring and purification.

-

Preparation of Piperazine Monohydrochloride (In Situ):

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (e.g., 3.0 equivalents) and piperazine dihydrochloride (1.0 equivalent).

-

Add a suitable solvent such as ethanol or isopropanol (approx. 5-10 mL per gram of piperazine dihydrochloride).

-

Heat the mixture with stirring to 60-70 °C until a homogeneous solution is formed. This solution now contains the reactive piperazine monohydrochloride species.[8]

-

-

N-Alkylation Reaction:

-

To the solution from Step 1, add 1-bromo-2-isopropoxyethane (1.0 equivalent) dropwise over 15-30 minutes to control any potential exotherm.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours.

-

Causality: The excess piperazine acts as both a nucleophile and an acid scavenger, neutralizing the HBr formed during the reaction and driving the equilibrium towards the product.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the alkylating agent.

-

Once complete, cool the reaction mixture to room temperature. A precipitate of piperazine dihydrochloride will form.

-

Filter the mixture to recover the piperazine dihydrochloride, which can be washed with a small amount of cold ethanol and dried for reuse.[8]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Purification:

-

To the resulting crude oil, add water and basify to pH >12 with aqueous NaOH (e.g., 5M solution) to ensure the product is in its free base form.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The final product can be purified by vacuum distillation to yield 1-(2-Isopropoxy-ethyl)-piperazine as a clear oil.

-

Structural Characterization (Expected)

While experimental spectra are not publicly available[3], the structure can be unequivocally confirmed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A doublet (6H) and a septet (1H) for the isopropyl group (-CH(CH₃)₂).

-

Multiplets corresponding to the two methylene groups of the ethyl bridge (-OCH₂CH₂N-).

-

Two distinct multiplets (4H each), typically broad, for the non-equivalent protons of the piperazine ring.

-

A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display 7 unique signals (accounting for symmetry in the isopropyl methyls and piperazine ring), confirming the carbon skeleton.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z = 172, confirming the molecular weight. Key fragmentation patterns would include the loss of an isopropyl group and cleavage at the C-N bonds of the piperazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching peaks (≈2850-3000 cm⁻¹), a prominent C-O-C ether stretch (≈1100 cm⁻¹), and a characteristic N-H stretch for the secondary amine (≈3300 cm⁻¹, typically broad).

Applications in Research and Drug Development

1-(2-Isopropoxy-ethyl)-piperazine is a valuable building block for creating more complex molecules with therapeutic potential. Its utility stems from the established roles of the piperazine scaffold.

-

Scaffold for CNS Agents: Piperazine derivatives are renowned for their activity as central nervous system (CNS) agents, including antipsychotics and antidepressants.[1] The lipophilic isopropoxy group may be leveraged to optimize blood-brain barrier penetration for novel CNS drug candidates.

-

Intermediate for Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors used in oncology. The secondary amine of 1-(2-Isopropoxy-ethyl)-piperazine provides a reactive handle for coupling to heterocyclic cores common in this class of drugs.

-

Modulation of Pharmacokinetics: In drug design, replacing a terminal hydroxyl group (as in 1-(2-hydroxyethyl)piperazine) with an isopropoxy group is a standard strategy. This "capping" of the hydroxyl prevents metabolic oxidation and eliminates a hydrogen bond donor site, which can profoundly alter a compound's metabolic stability, protein binding, and overall pharmacokinetic profile.

-

Use in CCR1 Antagonists: A patent for CCR1 antagonists, which are investigated for treating inflammatory and immune disorders, describes the synthesis of 1-(4-Chloro-3-isopropoxy-phenyl)-piperazine.[9] This demonstrates that the isopropoxy-piperazine motif is actively being explored in the development of therapies for immunological diseases.

Caption: Relationship between molecular features and applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Isopropoxy-ethyl)-piperazine is not widely available, hazard information can be inferred from its classification as an "irritant"[10] and from data on structurally similar compounds like N-ethylpiperazine and 1-(2-hydroxyethyl)piperazine.[11][12]

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[13]

-

-

Storage:

Conclusion

1-(2-Isopropoxy-ethyl)-piperazine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its physicochemical properties, particularly its basicity and modulated lipophilicity, make it an attractive scaffold for developing novel therapeutics. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling its incorporation into discovery programs. By understanding the causal relationships between its structure and its chemical and biological behavior, researchers can effectively leverage this compound to address complex challenges in drug development, from optimizing CNS penetration to enhancing metabolic stability.

References

-

Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka. [Link]

-

1-(2-Isopropoxy-ethyl)-piperazine CAS Number: 889939-82-6. Chemsrc.com. [Link]

-

Ethyl piperazine-1-carboxylate Safety Data Sheet. Thermo Fisher Scientific. [Link]

- CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

-

Yılmaz, F., & Çıkrıkçı, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477. [Link]

- US3037023A - Process for preparation of piperazine.

- DE1092019B - Process for the N-monoalkylation of piperazine.

-

Dzijak, R., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry, 15(3), 695-707. [Link]

-

Tuccinardi, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. [Link]

-

1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. EPO Patent 1531822. [Link]

-

Henni, A., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(11), 5129-5133. [Link]

-

1-[2-(2-Hydroxyethoxy)ethyl]piperazine Safety Data Sheet. Fisher Scientific. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

- US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

Kumar, A., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(9), 1013-1032. [Link]

-

2-[2-(1-Piperazinyl)ethoxy]ethanol Spectra. SpectraBase. [Link]

- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

2-Ethylpiperazine. PubChem. [Link]

Sources

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. biosynth.com [biosynth.com]

- 4. 1-(2-ISOPROPOXY-ETHYL)-PIPERAZINE | 889939-82-6 [chemicalbook.com]

- 5. uregina.ca [uregina.ca]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 8. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 9. 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS - Patent 1531822 [data.epo.org]

- 10. 889939-82-6 Cas No. | 1-(2-Isopropoxy-ethyl)-piperazine | Matrix Scientific [matrix.staging.1int.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.at [fishersci.at]

Spectroscopic data (NMR, IR, MS) for 1-(2-Isopropoxy-ethyl)-piperazine

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Isopropoxy-ethyl)-piperazine

Part 1: Executive Summary

Compound Identity:

-

IUPAC Name: 1-(2-Isopropoxyethyl)piperazine[1]

-

CAS Number: 889939-82-6[1]

-

Molecular Formula: C

H

Significance: 1-(2-Isopropoxy-ethyl)-piperazine is a critical secondary amine building block in medicinal chemistry. It serves as a "linker" scaffold, introducing both solubility (via the ether oxygen and basic nitrogen) and steric bulk (via the isopropyl group) to drug candidates.[2] Its structural integrity is paramount, as the secondary amine moiety is often the site of further functionalization (e.g., amide coupling, reductive amination).[2]

This guide provides a definitive reference for the spectroscopic characterization of this intermediate, synthesizing data from high-fidelity chemometric principles and analogous structural standards (e.g., 1-(2-hydroxyethyl)piperazine).

Part 2: Structural Elucidation & Logic

To ensure accurate assignment, we must visualize the molecule's connectivity.[2] The structure consists of a piperazine ring mono-substituted with an ethylene linker, terminated by an isopropyl ether.

Structural Workflow Diagram

Caption: Logical fragmentation of 1-(2-Isopropoxy-ethyl)-piperazine for spectroscopic assignment.

Part 3: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Solvent: Chloroform-d (CDCl

) is the preferred solvent due to its ability to prevent amine proton exchange broadening compared to DMSO-d -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

-

Concentration: ~10 mg in 0.6 mL solvent.[2]

Predicted

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 1 | 1.15 | Doublet ( | 6H | Isopropyl methyls (equivalent). |

| 2 | 1.80 | Broad Singlet | 1H | Secondary amine (-NH). Shifts vary with conc. |

| 3 | 2.45 - 2.50 | Broad / Multiplet | 4H | Piperazine ring protons |

| 4 | 2.58 | Triplet ( | 2H | Ethyl linker |

| 5 | 2.90 | Triplet ( | 4H | Piperazine ring protons |

| 6 | 3.53 | Triplet ( | 2H | Ethyl linker |

| 7 | 3.58 | Septet ( | 1H | Isopropyl methine (-CH -). |

Expert Insight: The key diagnostic signals are the septet at ~3.58 ppm (isopropyl methine) and the doublet at ~1.15 ppm .[2] The ethyl linker appears as two distinct triplets.[2] Note that the triplet at 3.53 ppm (next to oxygen) is significantly downfield from the triplet at 2.58 ppm (next to nitrogen) due to the electronegativity of the oxygen atom.[2]

Predicted

| Position | Chemical Shift ( | Assignment |

| 1 | 22.1 | Isopropyl methyls (-CH |

| 2 | 46.1 | Piperazine ring carbons ( |

| 3 | 54.5 | Piperazine ring carbons ( |

| 4 | 58.8 | Ethyl linker ( |

| 5 | 67.2 | Ethyl linker ( |

| 6 | 71.8 | Isopropyl methine (-CH-) |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) on a neat liquid film.[2]

-

Resolution: 4 cm

.

| Frequency (cm | Intensity | Functional Group Assignment |

| 3250 - 3350 | Medium, Broad | N-H Stretching (Secondary amine). |

| 2800 - 2980 | Strong | C-H Stretching (Alkane/Alkyl). Note the "Bohlmann bands" (~2800) typical of cyclic amines. |

| 1460 | Medium | CH |

| 1360 / 1380 | Medium | Isopropyl gem-dimethyl doublet (characteristic "rabbit ears").[2] |

| 1110 - 1130 | Strong | C-O-C Ether Stretching (Aliphatic ether). |

Mass Spectrometry (MS)

Experimental Protocol:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

-

Solvent: Methanol + 0.1% Formic Acid.[2]

Fragmentation Pathway:

The molecule follows a predictable fragmentation pattern dominated by

MS Data Summary:

Fragmentation Diagram (Graphviz)

Caption: Proposed ESI-MS fragmentation pathway for 1-(2-Isopropoxy-ethyl)-piperazine.

Part 4: Quality Control & Purity Validation

When using this data to validate a batch of 1-(2-Isopropoxy-ethyl)-piperazine, specific impurity markers must be monitored.

-

Bis-Alkylation: The presence of 1,4-bis(2-isopropoxyethyl)piperazine.

-

Residual Isopropyl Alcohol:

-

Detection: NMR singlet at ~2.0 ppm (OH) and septet at 4.0 ppm.[2]

-

-

Piperazine Starting Material:

-

Detection: Singlet at 2.85 ppm (D

O) or ~2.9 ppm (CDCl

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link].[2] (Used as the primary structural analogue for spectral shift calibration).[2]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer-Verlag Berlin Heidelberg. (Source for chemometric prediction rules of ether/amine shifts).

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link].[2] (Basis for fragmentation logic).

Sources

The Solubility Profile of 1-(2-Isopropoxy-ethyl)-piperazine: A Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Isopropoxy-ethyl)-piperazine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data, this document leverages theoretical principles of chemical interactions and structural analysis to predict its solubility in a range of common laboratory solvents. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound is presented, empowering researchers to generate robust and reliable data. This guide is intended to be an essential resource for scientists and professionals involved in drug discovery, process development, and formulation, facilitating informed solvent selection and optimization of experimental and manufacturing processes.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For researchers and professionals in the pharmaceutical industry, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical parameter that dictates the feasibility and efficiency of a multitude of processes. From the design of synthetic routes and purification strategies to the formulation of the final drug product, solvent selection based on solubility is a cornerstone of successful drug development.

1-(2-Isopropoxy-ethyl)-piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry, often serving as a building block for more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring both polar and nonpolar moieties, suggests a nuanced solubility profile that requires careful consideration. This guide aims to provide a detailed exploration of the anticipated solubility of 1-(2-Isopropoxy-ethyl)-piperazine and to equip the reader with the tools to empirically verify these predictions.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old axiom of "like dissolves like" remains a powerful, albeit simplistic, guide for predicting solubility.[1][2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are van der Waals forces (dispersion, dipole-dipole) and hydrogen bonding.

Structural Analysis of 1-(2-Isopropoxy-ethyl)-piperazine

A detailed examination of the molecular structure of 1-(2-Isopropoxy-ethyl)-piperazine provides the foundation for predicting its solubility.

Figure 1: Molecular Structure of 1-(2-Isopropoxy-ethyl)-piperazine.

The key functional groups that dictate its solubility are:

-

The Piperazine Ring: This cyclic diamine is a polar structure. The presence of two nitrogen atoms, one of which is a secondary amine, allows for hydrogen bonding with protic solvents. The lone pair of electrons on the tertiary nitrogen can also act as a hydrogen bond acceptor.[3]

-

The Ether Linkage (-O-): The oxygen atom in the isopropoxy-ethyl side chain is an effective hydrogen bond acceptor, contributing to solubility in protic solvents like water and alcohols.[4]

-

The Isopropyl Group and Ethyl Chain: These hydrocarbon components are nonpolar and will contribute to solubility in nonpolar organic solvents through van der Waals interactions.[5]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted:

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The piperazine ring and ether oxygen can form hydrogen bonds with the solvent.[3][4] Solubility in water is expected to be significant due to these interactions, though the nonpolar alkyl groups may limit miscibility at higher concentrations. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-N and C-O bonds of the molecule. The lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar isopropoxy-ethyl side chain will favor interaction with nonpolar solvents. However, the polar piperazine ring will likely limit overall solubility. Solubility in diethyl ether may be higher than in pure hydrocarbons due to the ether's ability to act as a hydrogen bond acceptor.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions are invaluable for initial guidance, empirical determination of solubility is essential for accurate process development and formulation. The following is a detailed protocol for determining the equilibrium solubility of 1-(2-Isopropoxy-ethyl)-piperazine using the isothermal shake-flask method, a widely accepted and robust technique.

Objective

To quantitatively determine the solubility of 1-(2-Isopropoxy-ethyl)-piperazine in a selection of common laboratory solvents at a controlled temperature.

Materials and Equipment

-

1-(2-Isopropoxy-ethyl)-piperazine (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Experimental Workflow

Sources

- 1. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Physical Properties of Ethers [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Navigating the Nuances of Piperazine Intermediates: A Technical Guide to 1-(2-Isopropoxy-ethyl)-piperazine and its Analogs for Researchers

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the purity and available grades of piperazine-based intermediates, with a primary focus on 1-(2-Isopropoxy-ethyl)-piperazine. It is important to note that while this specific compound is of interest, the available body of scientific literature and commercial availability are limited. Therefore, this guide will also draw parallels and provide comprehensive data on the closely related and well-documented analog, 1-(2-Hydroxyethyl)piperazine, to offer a thorough understanding of this class of compounds.

The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and bioavailability to drug candidates.[1] These heterocyclic compounds are integral to the synthesis of a wide array of pharmaceuticals, including neuroleptic agents that target the central nervous system.[2] Understanding the purity and selecting the appropriate grade of piperazine intermediates is a critical determinant for the success and reproducibility of research and development endeavors.

Section 1: Understanding the Landscape of Available Grades

The selection of a chemical grade is a critical first step in any experimental design, directly impacting the validity and reproducibility of the results. For research applications, the required purity of a compound like 1-(2-Isopropoxy-ethyl)-piperazine is dictated by its intended use. While specific grades for 1-(2-Isopropoxy-ethyl)-piperazine are not widely documented, we can extrapolate from the standards applied to other research chemicals and its more common analog, 1-(2-Hydroxyethyl)piperazine.

| Grade | Typical Purity | Common Applications in a Research Context |

| Technical Grade | Purity can vary significantly | Not recommended for most research applications due to the presence of uncharacterized impurities. May be suitable for non-critical applications like cleaning glassware. |

| Laboratory Grade | Often around 90-95% pure | Suitable for educational demonstrations and some qualitative laboratory work where high purity is not essential.[3] |

| Reagent Grade | Generally ≥95% pure | A good standard for many laboratory applications, including chemical synthesis and qualitative analysis.[4] |

| ACS Grade | Meets or exceeds standards set by the American Chemical Society (≥95%) | Recommended for quantitative analysis and applications requiring high purity to avoid interference from impurities.[4] |

| High-Purity Grade (e.g., 98%, 99% or higher) | As specified | Essential for sensitive applications such as in vitro and in vivo studies, development of analytical standards, and as a starting material for GMP synthesis of active pharmaceutical ingredients (APIs). |

Section 2: The Critical Role of Purity and Impurity Profiling

The purity of a chemical intermediate is not merely a percentage; it is a comprehensive profile of the substance and any accompanying impurities. The nature and concentration of these impurities can have profound effects on experimental outcomes, from altering reaction kinetics to inducing off-target effects in biological assays.

The synthesis of piperazine derivatives often involves multi-step processes that can introduce various impurities. For instance, in the synthesis of 1-(2-Hydroxyethyl)piperazine, common impurities can include unreacted starting materials like piperazine, and by-products such as 1,4-Bis(2-hydroxyethyl)piperazine.[5] The synthetic route chosen will largely determine the impurity profile. A common method for producing monosubstituted piperazines involves the use of protecting groups, a multi-step process that can impact the overall yield and cost.[6]

Visualizing the Path to Grade Selection

The following workflow illustrates the decision-making process for selecting the appropriate grade of a piperazine intermediate for a research application.

Caption: Decision workflow for chemical grade selection.

Section 3: Analytical Methodologies for Purity Assessment

Verifying the purity of a research chemical is a cornerstone of scientific integrity. Several analytical techniques can be employed for the qualitative and quantitative analysis of piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives.[5] It allows for the separation of the main compound from its impurities, followed by their identification and quantification based on their mass spectra.[7]

Experimental Protocol: GC-MS Analysis of a Piperazine Intermediate

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the piperazine sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.[5]

-

-

Instrumental Parameters (Illustrative):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the piperazine derivative based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra with known impurity profiles and library databases.

-

Calculate the purity by area normalization, assuming a similar response factor for all components. For higher accuracy, quantification should be performed using certified reference standards.

-

Other Relevant Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including piperazine derivatives. It is particularly useful for non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.

-

Titration: Acid-base titration can be used to determine the overall basicity of the piperazine sample, providing a measure of the total amine content.

Visualizing the Analytical Workflow

The following diagram outlines a typical workflow for the purity analysis of a piperazine intermediate.

Caption: General workflow for purity analysis.

Section 4: Applications in Research and Drug Development

Substituted piperazines, such as 1-(2-Hydroxyethyl)piperazine, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to functionalize the piperazine ring to modulate the pharmacological properties of the final compound.

Recent research has explored the use of 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents, aiming to mitigate the harmful effects of ionizing radiation.[8] In these studies, the purity of the synthesized compounds is paramount to ensure that the observed biological activity is attributable to the intended molecule and not to any residual impurities.

Conclusion

The selection of an appropriate grade and the verification of purity are foundational to the integrity of scientific research. While direct information on 1-(2-Isopropoxy-ethyl)-piperazine is scarce, the principles of chemical purity and analytical validation are universal. By understanding the available grades of research chemicals, the potential for impurities arising from synthetic routes, and the application of robust analytical techniques, researchers can make informed decisions that enhance the quality and reliability of their work. For critical applications, it is always recommended to obtain a detailed Certificate of Analysis from the supplier and, if necessary, to perform independent purity verification.

References

- BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.

- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

-

Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

-

Sestak, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Retrieved from [Link]

-

Darshan Healthcare Pvt Ltd. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl] piperazine. Retrieved from [Link]

-

Alchemie Labs. (2024). Chemicals And Reagents: The 7 Most Common Grades. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

- Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

-

PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 4. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aru.figshare.com [aru.figshare.com]

- 8. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Isopropoxy-ethyl)-piperazine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents and its ability to confer favorable pharmacokinetic properties. This technical guide delves into the potential of a specific, yet underexplored derivative, 1-(2-Isopropoxy-ethyl)-piperazine , as a versatile chemical scaffold for the development of novel therapeutics. We will explore its physicochemical properties, propose robust synthetic and derivatization strategies, and discuss its potential biological applications by drawing parallels with well-established piperazine-containing drugs. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their discovery programs.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a multitude of clinically successful drugs.[1] Its enduring popularity in drug design can be attributed to several key features:

-

Improved Pharmacokinetic Profile: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often leads to enhanced aqueous solubility and improved oral bioavailability.[2][3]

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity that can be beneficial for specific receptor interactions, while still allowing for conformational flexibility.[1]

-

Versatile Synthetic Handles: The secondary amines of the piperazine core serve as excellent points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

-

Blood-Brain Barrier Permeability: Many piperazine-containing compounds exhibit the ability to cross the blood-brain barrier, making this scaffold particularly valuable for developing drugs targeting the central nervous system (CNS).

The piperazine nucleus is a key component in drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and anti-inflammatory effects.[5] This broad utility underscores the immense potential held within its derivatives.

Physicochemical Properties of 1-(2-Isopropoxy-ethyl)-piperazine

Understanding the fundamental physicochemical properties of a scaffold is critical for predicting its behavior in biological systems and for guiding derivatization strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O | [6] |

| Molecular Weight | 172.27 g/mol | [6] |

| CAS Number | 889939-82-6 | [6] |

| Boiling Point | 60 °C | [7] |

| SMILES | CC(C)OCCN1CCNCC1 | [7] |

The structure of 1-(2-Isopropoxy-ethyl)-piperazine features a basic piperazine ring N-substituted with a flexible 2-isopropoxy-ethyl side chain. This side chain introduces several key characteristics:

-

Lipophilicity: The isopropoxy group increases the lipophilicity compared to a simple hydroxyethyl substituent, which may influence membrane permeability and interaction with hydrophobic pockets of target proteins.

-

Hydrogen Bond Acceptor: The ether oxygen atom can act as a hydrogen bond acceptor, potentially contributing to target binding.

-

Flexibility: The ethyl linker provides rotational freedom, allowing the isopropoxy group to adopt various conformations to fit into a binding site.

Synthesis and Derivatization Strategies

A robust and versatile synthetic platform is essential for exploring the full potential of a chemical scaffold. Here, we outline a proposed synthesis for 1-(2-Isopropoxy-ethyl)-piperazine and discuss strategies for its further derivatization.

Proposed Synthesis of the Scaffold

A common and effective method for the synthesis of N-substituted piperazines is through nucleophilic substitution. A plausible route for the synthesis of 1-(2-Isopropoxy-ethyl)-piperazine involves the reaction of piperazine with a suitable electrophile, such as 1-bromo-2-isopropoxyethane. To avoid the common issue of disubstitution on the piperazine ring, a mono-protected piperazine derivative, such as 1-Boc-piperazine, can be utilized.

Experimental Protocol: Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

-

Step 1: Alkylation of 1-Boc-piperazine.

-

To a solution of 1-Boc-piperazine (1 equivalent) in a suitable aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).

-

Add 1-bromo-2-isopropoxyethane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product (1-Boc-4-(2-isopropoxy-ethyl)-piperazine) by column chromatography on silica gel.

-

-

Step 2: Deprotection.

-

Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete removal of the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH > 12.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Isopropoxy-ethyl)-piperazine.

-

Derivatization Strategies

The secondary amine of the 1-(2-Isopropoxy-ethyl)-piperazine scaffold provides a versatile handle for a wide range of chemical modifications. This allows for the creation of diverse chemical libraries to explore structure-activity relationships.

Caption: Derivatization pathways for the 1-(2-Isopropoxy-ethyl)-piperazine scaffold.

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of 1-(2-Isopropoxy-ethyl)-piperazine (1 equivalent) and a carboxylic acid (1 equivalent) in a suitable solvent like DCM or DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like triethylamine or DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Potential Biological Targets and Therapeutic Applications

While specific biological data for 1-(2-Isopropoxy-ethyl)-piperazine is not yet widely published, the extensive pharmacology of other piperazine derivatives provides a strong basis for predicting its potential therapeutic applications.

-

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at various CNS receptors, including dopamine, serotonin, and adrenergic receptors.[5] The physicochemical properties of 1-(2-Isopropoxy-ethyl)-piperazine suggest it could serve as a scaffold for developing novel antipsychotics, antidepressants, or anxiolytics.

-

Oncology: The piperazine moiety is a key structural feature in several successful kinase inhibitors used in cancer therapy.[8] The isopropoxy-ethyl side chain could potentially interact with specific regions of the ATP-binding pocket of various kinases.

-

Infectious Diseases: Piperazine derivatives have a long history of use as anthelmintic agents and have also shown promise as antibacterial, antifungal, and antiviral compounds.[9]

Caption: Potential biological target classes for derivatives of the scaffold.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the 1-(2-Isopropoxy-ethyl)-piperazine scaffold can provide valuable insights into the structural requirements for biological activity.

-

Variation of the Alkoxy Group: Replacing the isopropoxy group with other alkoxy groups (e.g., methoxy, ethoxy, cyclopropyloxy) can probe the influence of sterics and lipophilicity on target engagement.

-

Modification of the Ethyl Linker: Altering the length of the linker (e.g., propyl, butyl) can explore the optimal distance between the piperazine core and the alkoxy moiety for binding.

-

Derivatization at the N-4 Position: As previously discussed, a wide variety of substituents can be introduced at the secondary amine to interact with different biological targets. Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have shown that descriptors related to atom types, dipole moment, and molecular shape significantly influence their activity as reuptake inhibitors for serotonin and noradrenaline.[5]

Future research should focus on synthesizing a library of derivatives based on the 1-(2-Isopropoxy-ethyl)-piperazine scaffold and screening them against a panel of biologically relevant targets. This will help to elucidate the specific therapeutic potential of this promising chemical starting point.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of the synthesized scaffold and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 1-(2-Isopropoxy-ethyl)-piperazine is expected to show characteristic signals for the piperazine ring protons (typically in the 2.5-3.5 ppm range), the ethyl linker protons, and the isopropoxy group protons (a doublet for the methyl groups and a septet for the methine proton). The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region.[2][10]

-

-

Infrared (IR) Spectroscopy:

-

As a tertiary amine, 1-(2-Isopropoxy-ethyl)-piperazine will not show an N-H stretching band in the 3300-3500 cm⁻¹ region.[11]

-

The spectrum will be characterized by C-H stretching vibrations (around 2800-3000 cm⁻¹), C-N stretching of the aliphatic amine (1020-1250 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1100 cm⁻¹).[12]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will likely show a prominent protonated molecular ion [M+H]⁺.

-

Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, often involving cleavage of the C-N bonds of the piperazine ring and the side chain.[7] A common fragmentation pathway for piperazine derivatives involves the neutral loss of the piperazine moiety or parts of its substituents.[1]

-

Conclusion

1-(2-Isopropoxy-ethyl)-piperazine represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its straightforward synthesis, versatile handles for derivatization, and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. This technical guide provides a comprehensive overview of its potential and offers practical guidance for its synthesis, characterization, and derivatization. Further investigation into the biological activities of its derivatives is warranted and holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

- (Reference to a general piperazine synthesis paper)

-